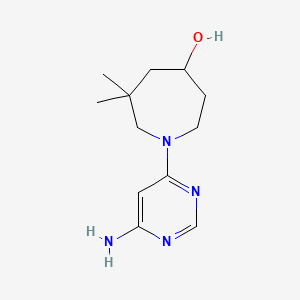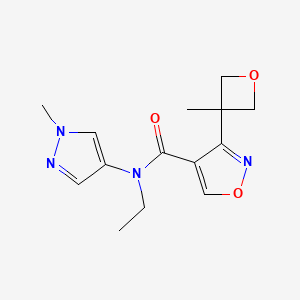![molecular formula C15H19N3O3 B7438506 methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNJ-63533054 and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell growth and division.
Another potential application is in the field of neuroscience. This compound has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate involves the inhibition of specific enzymes involved in cell growth and division. This compound has been shown to target the enzyme CDK9, which is involved in the regulation of gene expression. By inhibiting CDK9, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters, and affect the expression of specific genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate in lab experiments is its specificity. This compound targets specific enzymes and neurotransmitters, making it a valuable tool for studying the mechanisms of various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. As with any chemical compound, it is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate. One potential direction is to explore its potential applications in the treatment of cancer and neurological disorders. Another direction is to investigate its mechanisms of action in more detail, including its effects on specific genes and proteins.
Additionally, future research could focus on developing new synthesis methods for this compound, as well as exploring its potential applications in other areas of scientific research. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its capabilities.
Métodos De Síntesis
The synthesis of methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate involves a series of chemical reactions. The starting material for the synthesis is 2-pyrrolidin-1-ylpyridine-3-carboxylic acid, which is reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with methyl (E)-4-aminobut-2-enoate to form the desired compound.
Propiedades
IUPAC Name |
methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-21-13(19)7-5-9-17-15(20)12-6-4-8-16-14(12)18-10-2-3-11-18/h4-8H,2-3,9-11H2,1H3,(H,17,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCAMGEYLLQAT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,2-dimethylpropylsulfonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438428.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)

![3-Methyl-5-[4-(3-oxo-1,2-oxazol-5-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7438550.png)